N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine is a chemical compound with the molecular formula C8H12N4O3 It is characterized by the presence of a pyridine ring substituted with methoxy and nitro groups, and an ethylenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine typically involves the reaction of 6-methoxy-3-nitropyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino compounds.
Scientific Research Applications
N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-nitropyridine: A precursor in the synthesis of N-(6-Methoxy-3-nitro-2-pyridyl)ethylenediamine.
Ethylenediamine: A component of the compound, used in various chemical syntheses.
Pyridine derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound for further study.
Properties
CAS No. |
94166-60-6 |
---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
N'-(6-methoxy-3-nitropyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H12N4O3/c1-15-7-3-2-6(12(13)14)8(11-7)10-5-4-9/h2-3H,4-5,9H2,1H3,(H,10,11) |
InChI Key |
LCBOUOIZAQDTRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.